molecular formula C9H8N4O2 B12694613 3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- CAS No. 145441-15-2

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl-

Katalognummer: B12694613
CAS-Nummer: 145441-15-2
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: NCJNQJRBCJQWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- is a heterocyclic compound that contains both isoxazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- stands out due to its unique combination of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

145441-15-2

Molekularformel

C9H8N4O2

Molekulargewicht

204.19 g/mol

IUPAC-Name

5-methyl-N-pyrimidin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C9H8N4O2/c1-6-5-7(13-15-6)8(14)12-9-10-3-2-4-11-9/h2-5H,1H3,(H,10,11,12,14)

InChI-Schlüssel

NCJNQJRBCJQWPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)C(=O)NC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.